

GSK143 selectivity profile against other kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide on the Kinase Selectivity Profile of GSK LRRK2 Inhibitor GSK2578215A

Disclaimer: The specific compound "**GSK143**" is not referenced in publicly available scientific literature. However, research and patent filings from GlaxoSmithKline (GSK) describe potent and selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2). This guide focuses on the well-characterized GSK LRRK2 inhibitor, GSK2578215A, which is a potent tool compound with a publicly documented, high-resolution kinase selectivity profile. It is presented here as a representative example of a highly selective kinase inhibitor from GSK's LRRK2 program.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein kinase that is a key therapeutic target for Parkinson's disease.^{[1][2]} Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are a significant cause of both familial and sporadic Parkinson's disease.^{[3][4]} Therefore, the development of potent and highly selective LRRK2 kinase inhibitors is a primary goal for therapeutic intervention.

GSK2578215A is a 2-arylmethoxy-5-substituent-N-arylbenzamide that acts as a potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant, with biochemical IC₅₀ values of approximately 10 nM.^{[2][4][5]} A critical aspect of its development and utility as a research tool is its selectivity profile across the human kinome. High selectivity is crucial to minimize off-target effects and ensure that observed biological outcomes are attributable to the inhibition of the intended target.^{[6][7]} This document provides a summary of the selectivity profile of GSK2578215A and the methodologies used to determine it.

Kinase Selectivity Profile of GSK2578215A

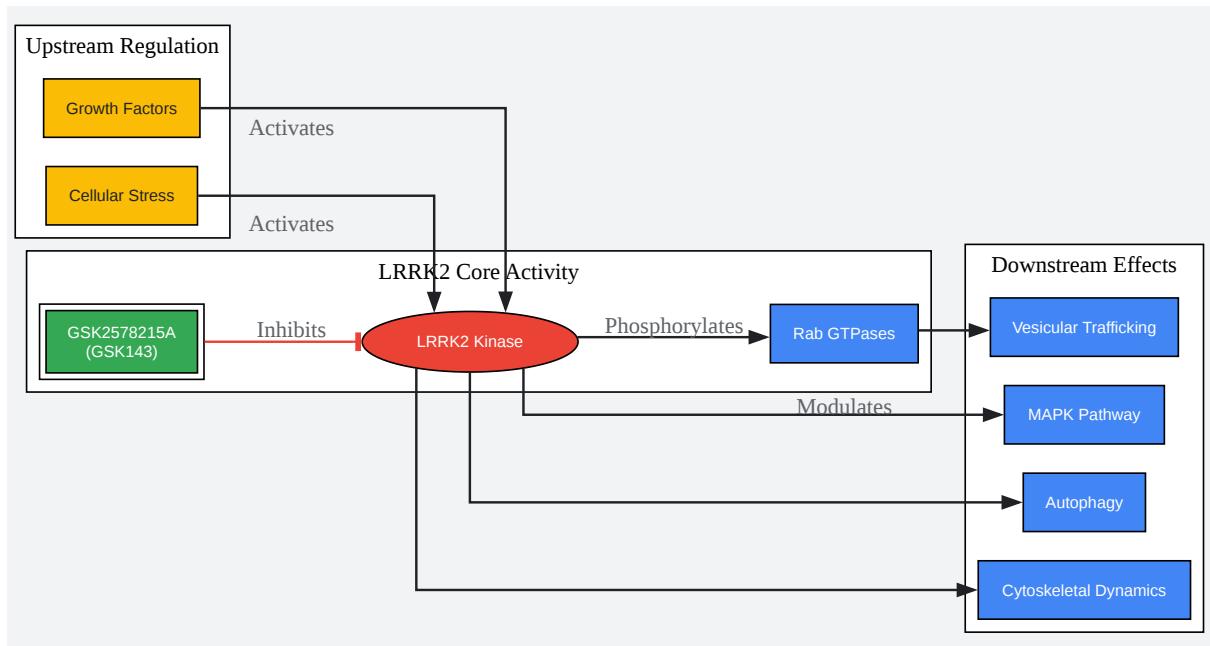
The kinase selectivity of GSK2578215A was comprehensively evaluated against a broad panel of 460 distinct kinases.[\[4\]](#) This profiling revealed an exceptionally high degree of selectivity for LRRK2.[\[2\]](#)[\[4\]](#) At a concentration of 10 μ M, significant inhibition (>50%) was observed for only a few other kinases. The key findings from the selectivity screens are summarized below.

Target Kinase	Inhibition Data	Assay Platform	Reference
LRRK2 (Wild-Type)	IC50 = 10.9 nM	HTRF Assay	[4]
LRRK2 (G2019S Mutant)	IC50 = 8.9 nM	HTRF Assay	[4]
LRRK2 (A2016T Mutant)	IC50 = 81.1 nM	Biochemical Assay	[5]
smMLCK	>50% inhibition at 10 μ M	Radiometric Assay	[4] [5]
ALK	Ambit score <10	KINOMEscan	[4] [5]
FLT3 (D835Y)	Ambit score <10	KINOMEscan	[4] [5]

Note: An "Ambit score <10" in the KINOMEscan assay indicates strong binding interaction, corresponding to greater than 90% inhibition of control.

Signaling Pathway

LRRK2 is a complex protein involved in multiple cellular signaling pathways.[\[1\]](#) Its activity has been linked to the regulation of vesicular trafficking, cytoskeletal dynamics, and autophagy.[\[8\]](#) LRRK2 interacts with several members of the Rab and Ras GTPase families and can influence the MAP kinase signaling cascade.[\[8\]](#)[\[9\]](#) The diagram below illustrates a simplified overview of the LRRK2 signaling pathway.



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Figure 1. Simplified LRRK2 Signaling Pathway

Experimental Protocols

The selectivity of GSK2578215A was determined using multiple, complementary, high-throughput screening platforms.[4][10] This approach provides a comprehensive assessment of a compound's activity across the kinome.

Radiometric Kinase Assay (e.g., Dundee Profiling)

This method measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of this process by a compound is quantified.

- Reaction Setup: Kinase, substrate, and the test compound (GSK2578215A) are combined in a reaction buffer in a multi-well plate.
- Initiation: The reaction is initiated by the addition of radiolabeled [γ -³²P]ATP.
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away excess ATP.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO vehicle control.

Binding Assay (e.g., KINOMEscan™)

This competition binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.

- Kinase Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., a bead).
- Competition: The test compound and an immobilized, active-site directed ligand are added to the kinase. The test compound competes with the ligand for binding to the kinase.
- Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
- Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
- Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage signifies stronger binding affinity of the test compound.

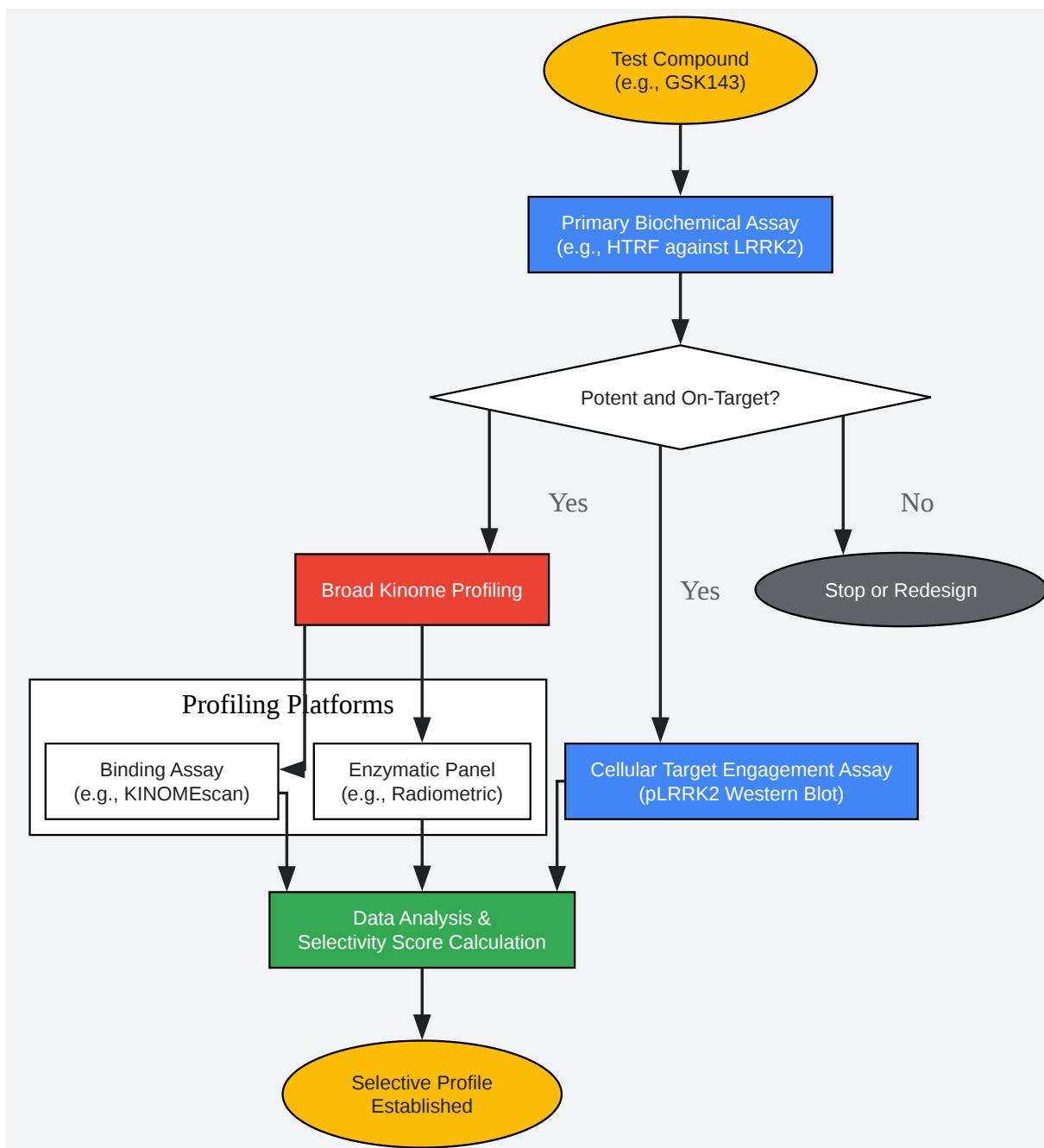
Cellular LRRK2 Assay

To confirm activity in a cellular context, assays measuring the phosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935) are used.

- Cell Culture: Cells expressing LRRK2 (e.g., HEK293 cells) are cultured in multi-well plates.
- Compound Treatment: Cells are treated with various concentrations of GSK2578215A or a vehicle control for a specified time (e.g., 2 hours).
- Cell Lysis: The cells are washed and then lysed to release cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for analysis.
- Immunoblotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-Ser910/Ser935 LRRK2 and total LRRK2.
- Detection and Analysis: The antibody-bound proteins are detected using chemiluminescence or fluorescence. The ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing kinase inhibitor selectivity.



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Figure 2. General Kinase Inhibitor Selectivity Workflow

Conclusion

GSK2578215A demonstrates exceptional selectivity for LRRK2 across a wide panel of human kinases. The use of multiple, robust assay platforms provides high confidence in its selectivity profile, establishing it as a valuable tool for investigating LRRK2 biology and its role in Parkinson's disease. This in-depth characterization is fundamental for the validation of LRRK2 as a therapeutic target and for guiding the development of future clinical candidates.

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- To cite this document: BenchChem. [GSK143 selectivity profile against other kinases]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b612048#gsk143-selectivity-profile-against-other-kinases>]

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